Sulclamide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La sulclamida se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de ácido 4-cloro-3-sulfamoilbenzoico con amoníaco o una amina en condiciones controladas. La reacción típicamente requiere un disolvente como dimetilsulfóxido (DMSO) o metanol y se lleva a cabo a temperaturas elevadas .

Métodos de producción industrial: En entornos industriales, la producción de sulclamida puede implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y pureza. El proceso puede incluir pasos como la recristalización y la purificación para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones: La sulclamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: La sulclamida puede oxidarse para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir la sulclamida en sus derivados de amina correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como el hidróxido de sodio (NaOH) o el amoníaco (NH3) se emplean comúnmente.

Principales productos formados:

Oxidación: Derivados de ácido sulfónico.

Reducción: Derivados de amina.

Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: Utilizado como reactivo en síntesis orgánica y como precursor de otros compuestos químicos.

Biología: Estudiado por sus posibles propiedades antimaláricas y efectos sobre los sistemas biológicos.

Medicina: Investigado por sus posibles aplicaciones terapéuticas, incluyendo la actividad antitumoral y el tratamiento de trastornos depresivos.

Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos

Mecanismo De Acción

La sulclamida ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que interrumpe el ensamblaje de microtúbulos, causa el arresto del ciclo celular, inhibe la angiogénesis y suprime ciertos activadores transcripcionales. Estos mecanismos contribuyen a su posible actividad antitumoral y otros efectos terapéuticos.

Compuestos similares:

Indapamida: Un agente diurético e antihipertensivo, estructuralmente relacionado con la sulclamida.

Sulfanilamida: Una sulfonamida antibacteriana con un grupo funcional sulfonamida similar.

Sulfonamidas: Una clase de compuestos con estructuras químicas y propiedades similares

Singularidad de la sulclamida: La sulclamida es única debido a su estructura química específica, que le permite participar en una variedad de reacciones químicas y exhibir diversas actividades biológicas. Sus posibles propiedades antimaláricas y antitumorales la distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Indapamide: A diuretic and antihypertensive agent, structurally related to sulclamide.

Sulfanilamide: An antibacterial sulfonamide with a similar sulfonamide functional group.

Sulfonamides: A class of compounds with similar chemical structures and properties

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its potential antimalarial and anti-tumor properties distinguish it from other similar compounds .

Actividad Biológica

Sulclamide, a sulfonamide derivative, is recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. Sulfonamides, as a class, have been pivotal in the development of chemotherapeutic agents and continue to be explored for their therapeutic potential. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that sulfonamides are effective against both Gram-positive and Gram-negative bacteria. For instance, this compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Pseudomonas aeruginosa | 10 mm |

Anticancer Activity

Research has highlighted the cytotoxic effects of this compound on cancer cell lines. In vitro studies indicate that this compound derivatives can inhibit the proliferation of cancer cells, including breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The mechanism of action is believed to involve interference with cellular metabolic processes and induction of apoptosis .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Anti-inflammatory and Antioxidant Activities

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been evaluated for its ability to reduce inflammation in animal models, showing promise in conditions such as arthritis. Furthermore, recent studies have assessed the antioxidant activity of this compound derivatives using the DPPH radical scavenging method, indicating moderate antioxidant properties .

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (mM) |

|---|---|

| This compound | 1.23 |

| Derivative A | 0.95 |

| Derivative B | 0.81 |

Case Study 1: Combination Therapy with Metal Complexes

A study investigated the coordination of sulfonamides with ruthenium(III) ions to enhance their biological activity. The resulting metal complexes exhibited improved antimicrobial and anticancer properties compared to the free ligands. This approach highlights the potential for modifying this compound's structure to enhance its therapeutic efficacy .

Case Study 2: Clinical Applications in Cancer Treatment

Clinical trials have explored the use of sulfonamide derivatives, including this compound, as adjunct therapies in cancer treatment regimens. Patients treated with combinations of traditional chemotherapeutics and sulfonamide derivatives showed improved outcomes in terms of tumor response rates and reduced side effects .

Propiedades

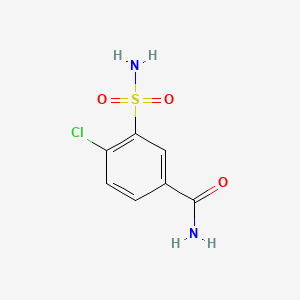

IUPAC Name |

4-chloro-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLKLPDTRUYBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179292 | |

| Record name | Sulclamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2455-92-7 | |

| Record name | Sulclamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulclamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULCLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHI2O527Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.